molecular formula C15H26N2O3 B4876216 4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine

4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine

Cat. No.: B4876216
M. Wt: 282.38 g/mol
InChI Key: BZDKUICNSLMOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. Additionally, the compound has been found to modulate the activity of certain neurotransmitters in the brain, suggesting its potential use in the treatment of psychiatric disorders such as depression and anxiety.

Mechanism of Action

The mechanism of action of 4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By increasing the activity of the GABA-A receptor, the compound enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose and route of administration. In general, the compound has been shown to induce sedation, muscle relaxation, and anticonvulsant effects in animal models. It has also been found to produce analgesic effects, suggesting its potential use in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine is its potency and selectivity for the GABA-A receptor, making it a useful tool for studying the role of GABA in the brain. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not yet been extensively studied in humans, and its potential side effects and toxicity are not fully understood.

Future Directions

There are several future directions for research on 4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the development of new drugs based on the compound for the treatment of epilepsy, chronic pain, and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects and toxicity in humans. Finally, the compound could be used as a tool for studying the role of GABA in the brain and the development of new therapies for neurological and psychiatric disorders.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-15(2,3)14(19)17-6-4-12(5-7-17)13(18)16-8-10-20-11-9-16/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDKUICNSLMOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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